

Technical Guide: Spectroscopic Data for Cetirizine N-oxide

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Compound of Interest		
Compound Name:	Cetirizine N-oxide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available nuclear magnetic resonance (NMR) spectroscopic data for **Cetirizine N-oxide**, a significant degradation product and metabolite of the antihistamine Cetirizine. This document compiles known data and outlines the necessary experimental protocols for the characterization of this compound.

Introduction

Cetirizine N-oxide is formed through the oxidation of the tertiary amine in the piperazine ring of Cetirizine. Its identification and characterization are crucial for stability studies and impurity profiling in drug development. While literature confirms its structural elucidation via ¹H NMR, comprehensive ¹H and ¹³C NMR data are not widely published. This guide presents the available information and provides a standardized protocol for obtaining this data.

¹H and ¹³C NMR Data

A complete, tabulated set of experimentally derived and published ¹H and ¹³C NMR data for **Cetirizine N-oxide** is not currently available in the public domain. The primary literature describing the synthesis and isolation of **Cetirizine N-oxide** confirms its structure using ¹H NMR but does not provide a detailed peak list with chemical shifts, multiplicities, and coupling constants. Similarly, comprehensive ¹³C NMR data has not been published.



The seminal work by Dyakonov et al. (2010) provides a comparative ¹H NMR spectrum of Cetirizine and Cetirizine N-oxide, which serves as a qualitative confirmation of the N-oxidation. The deshielding effect of the N-oxide function on the adjacent protons is observable in the spectrum.

For research and development purposes, it is recommended that ¹H and ¹³C NMR spectra be acquired for any in-house or commercially sourced **Cetirizine N-oxide** standard. The following tables are provided as a template for the presentation of such data upon acquisition.

Table 1: 1H NMR Data for Cetirizine N-oxide

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data to be populated				

Table 2: 13C NMR Data for Cetirizine N-oxide

Chemical Shift (δ) ppm	Assignment
Data to be populated	

Experimental Protocols

The following are detailed methodologies for the key experiments required for the synthesis and NMR-based structural characterization of **Cetirizine N-oxide**.

Synthesis of Cetirizine N-oxide

A common method for the synthesis of **Cetirizine N-oxide** is through the direct oxidation of Cetirizine.

- Reagents: Cetirizine hydrochloride, 30% aqueous hydrogen peroxide.
- Procedure:



- Treat Cetirizine hydrochloride with a 30% aqueous solution of hydrogen peroxide.
- Heat the reaction mixture at 70–80°C for several hours.
- Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
- Upon completion, purify the reaction mixture to isolate Cetirizine N-oxide.[1]

NMR Spectroscopic Analysis

A general protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like **Cetirizine N-oxide** is provided below.

- Sample Preparation:
 - Dissolve 5-25 mg of the Cetirizine N-oxide sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, deuterium oxide (D₂O), or dimethyl sulfoxide-d₆). For ¹³C NMR, a higher concentration of 50-100 mg is recommended.
 - Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
 - Filter the sample solution if any particulate matter is present.
 - Transfer the clear solution into a clean, dry 5 mm NMR tube.
 - Add a small amount of an internal standard (e.g., tetramethylsilane TMS) for chemical shift referencing if required by the experimental setup.
- ¹H NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):
 - Spectrometer Frequency: 400 MHz
 - Solvent: Methanol-d4
 - Temperature: 298 K
 - Pulse Sequence: zg30 (or equivalent)



Number of Scans: 16-64 (depending on sample concentration)

Relaxation Delay: 1-2 seconds

Acquisition Time: 3-4 seconds

Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters (Example for a 100 MHz Spectrometer):

Spectrometer Frequency: 100 MHz

Solvent: Methanol-d4

Temperature: 298 K

Pulse Sequence: zgpg30 (or equivalent with proton decoupling)

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation Delay: 2-5 seconds

Acquisition Time: 1-2 seconds

Spectral Width: 200-250 ppm

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
- Integrate the peaks in the ¹H NMR spectrum.



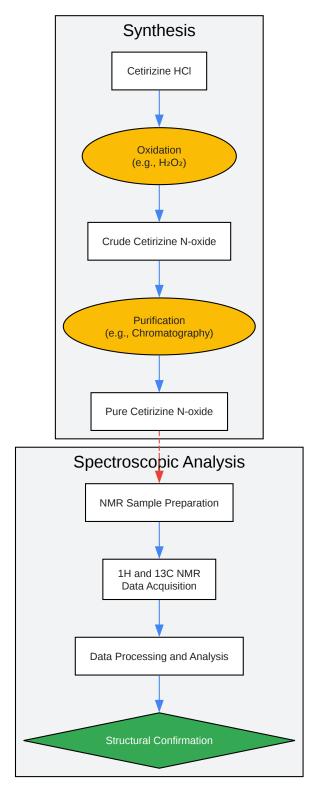
 Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of **Cetirizine N-oxide**.



Workflow for Cetirizine N-oxide Characterization



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Caption: Workflow for the synthesis and spectroscopic characterization of **Cetirizine N-oxide**.



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References

- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]
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